molecular formula C11H16Cl2N2 B2659510 3-Chloro-2-(piperidin-1-yl)aniline hydrochloride CAS No. 2445786-59-2

3-Chloro-2-(piperidin-1-yl)aniline hydrochloride

Cat. No.: B2659510
CAS No.: 2445786-59-2
M. Wt: 247.16
InChI Key: BOEYXCROIDYCNH-UHFFFAOYSA-N
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Description

3-Chloro-2-(piperidin-1-yl)aniline hydrochloride (CAS 2445786-59-2) is a chemical compound with the molecular formula C11H16Cl2N2 and a molecular weight of 247.16 g/mol . It is part of a class of aniline and piperidine derivatives, which are privileged structures in medicinal chemistry and drug discovery. These structures are frequently explored as building blocks for the synthesis of more complex molecules with potential pharmacological activity . Researchers value this compound as a versatile synthetic intermediate. While specific mechanistic studies on this exact compound are not widely published in the available literature, related piperidine-substituted anilines are of significant interest in inflammasome research. For instance, similar molecular frameworks have been utilized in the design and synthesis of compounds that target the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases . Inhibition of the NLRP3 inflammasome can prevent the maturation and release of pro-inflammatory cytokines like IL-1β, presenting a potential therapeutic strategy . As a building block, this compound can be used to develop novel chemical probes for biochemical research or to create libraries of compounds for high-throughput screening. Handle with care, as this substance carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-chloro-2-piperidin-1-ylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2.ClH/c12-9-5-4-6-10(13)11(9)14-7-2-1-3-8-14;/h4-6H,1-3,7-8,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEYXCROIDYCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC=C2Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2445786-59-2
Record name 3-chloro-2-(piperidin-1-yl)aniline hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(piperidin-1-yl)aniline hydrochloride typically involves the reaction of 3-chloroaniline with piperidine under specific conditions. One common method includes:

    Starting Materials: 3-chloroaniline and piperidine.

    Reaction Conditions: The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction.

    Procedure: The mixture is heated under reflux conditions for several hours, followed by cooling and filtration to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-2-(piperidin-1-yl)aniline hydrochloride may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(piperidin-1-yl)aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the chloro group to other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents
3-Chloro-2-(piperidin-1-yl)aniline hydrochloride has been studied as a potential inhibitor of the Hedgehog signaling pathway, which is implicated in various malignancies. Compounds that inhibit this pathway can be useful therapeutic agents in treating cancers such as basal cell carcinoma and medulloblastoma . Research indicates that derivatives of this compound exhibit promising activity against tumor growth by modulating cellular signaling pathways.

Antidepressant Development
This compound has also been explored for its role in synthesizing antidepressant molecules. The piperidine moiety is significant due to its ability to interact with neurotransmitter systems, potentially leading to new treatments for depression . The synthesis of such compounds often employs metal-catalyzed reactions, enhancing the efficiency and yield of the desired products.

Synthesis and Chemical Properties

The synthesis of 3-Chloro-2-(piperidin-1-yl)aniline hydrochloride typically involves several steps, including chlorination and amination processes. A notable method includes the use of piperidine derivatives in reactions with chlorinated aniline substrates, which can yield high-purity products suitable for further pharmacological testing .

Case Studies

Case Study 1: Inhibitors of Hedgehog Signaling
In a study focusing on the development of Hedgehog pathway inhibitors, researchers synthesized various derivatives of 3-Chloro-2-(piperidin-1-yl)aniline hydrochloride. These compounds demonstrated significant inhibition of tumor growth in xenograft models, suggesting their potential as anticancer agents .

Case Study 2: Antidepressant Synthesis
Another investigation highlighted the use of 3-Chloro-2-(piperidin-1-yl)aniline hydrochloride in synthesizing novel antidepressants through asymmetric synthesis techniques. The resulting compounds exhibited favorable pharmacokinetic profiles and were evaluated for their efficacy in preclinical models .

Mechanism of Action

The mechanism of action of 3-Chloro-2-(piperidin-1-yl)aniline hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially inhibiting their activity. The chloroaniline group may also play a role in binding to active sites or altering the compound’s overall reactivity.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their differences:

Compound Name CAS Number Substituents Similarity Score (vs. Target) Key Features
3-Chloro-2-(piperidin-1-yl)aniline hydrochloride Not provided Cl (3-position), piperidine (2-position) Hydrochloride salt, likely high water solubility
3-Chloro-4-(4-methylpiperazin-1-yl)benzenamine 16154-72-6 Cl (3-position), 4-methylpiperazine (4-position) 0.69 Methylpiperazine group alters basicity and steric bulk
3-Chloro-2-(4-methylpiperidin-1-yl)aniline 842965-35-9 Cl (3-position), 4-methylpiperidine (2-position) 0.62 Methyl group on piperidine increases hydrophobicity
3-Chloro-2-(3-methylpiperidin-1-yl)aniline 915921-30-1 Cl (3-position), 3-methylpiperidine (2-position) Not scored Methyl substituent affects conformational flexibility
2,3-Dichloro-5-{4-[(dimethylamino)methyl]piperidine-1-carbonyl}aniline dihydrochloride Not provided Cl (2,3-positions), dimethylaminomethyl-piperidine (5-position) Not scored Additional carbonyl and dimethylamino groups enhance complexity

Key Observations :

  • Piperidine Modifications : Methyl or methylpiperazine substituents (e.g., CAS 16154-72-6, 842965-35-9) increase steric hindrance and alter electronic properties compared to the unsubstituted piperidine in the target compound .
  • Chlorine Position : Analogues with chlorine at the 4-position (e.g., CAS 16154-72-6) may exhibit distinct reactivity due to electronic effects on the aromatic ring .
  • Salt Forms : Hydrochloride salts (e.g., target compound, 2,3-dichloro...dihydrochloride) improve solubility, whereas free bases (e.g., 3-Chloro-2-(4-methylpiperidin-1-yl)aniline) are more lipophilic .

Research and Industrial Relevance

  • Drug Discovery : The piperidine-aniline scaffold is prevalent in compounds targeting neurological disorders (e.g., AFBOBETIN HYDROCHLORIDE for Alzheimer’s detection ).
  • Material Science : Hydrochloride salts are preferred in crystallization studies due to their defined stoichiometry (e.g., SHELX software applications ).

Biological Activity

3-Chloro-2-(piperidin-1-yl)aniline hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various interactions with biological targets, including receptors and enzymes, which may lead to therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-Chloro-2-(piperidin-1-yl)aniline hydrochloride is C11H15ClN2, with a molecular weight of 210.71 g/mol. The compound features a piperidine ring substituted with a chloroaniline group, which significantly influences its biological activity due to the presence of halogen atoms that can enhance binding affinity and selectivity towards certain biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Studies indicate that the piperidine moiety allows for binding to various biological targets, potentially leading to enzyme inhibition or modulation of receptor activity. This interaction is crucial for understanding its therapeutic implications, particularly in treating neurological disorders and pain management .

Biological Activities

1. Neurotransmitter System Interaction
Research has highlighted the role of 3-Chloro-2-(piperidin-1-yl)aniline hydrochloride in modulating neurotransmitter systems. It has been investigated for its effects on pain perception through its interactions with P2X3 receptors, which are known to be involved in nociception .

2. Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly in studies focusing on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of Alzheimer's disease. The structure-activity relationship (SAR) studies reveal that halide substitutions significantly affect the inhibitory potency against these enzymes .

3. Antimicrobial Activity
There is emerging evidence regarding the antimicrobial properties of this compound. Similar piperidine derivatives have demonstrated antibacterial and antifungal activities, suggesting that 3-Chloro-2-(piperidin-1-yl)aniline hydrochloride may exhibit comparable effects .

Case Studies and Research Findings

A variety of studies have been conducted to explore the biological activities of 3-Chloro-2-(piperidin-1-yl)aniline hydrochloride:

Study FocusFindingsReference
Neurotransmitter InteractionModulates P2X3 receptor activity; potential use in pain management
Enzyme InhibitionExhibits AChE and BChE inhibitory activity; SAR indicates halogen influence on potency
Antimicrobial EffectsPotential antibacterial activity similar to other piperidine derivatives

Structural Comparisons

The uniqueness of 3-Chloro-2-(piperidin-1-yl)aniline hydrochloride lies in the specific positioning of the chloro group on the aniline ring. This positional isomerism influences its reactivity and binding properties compared to related compounds:

Compound NameCAS NumberSimilarity Index
2-Chloro-3-(piperidin-1-yl)aniline hydrochloride2445786-59-20.75
4-Chloro-2-(piperidin-1-yl)aniline hydrochlorideNot listed0.75
3-Bromo-2-(piperidin-1-yl)aniline hydrochlorideNot listed0.74

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Chloro-2-(piperidin-1-yl)aniline hydrochloride to improve yield and purity?

  • Methodological Answer : Utilize Design of Experiments (DoE) to systematically identify critical reaction parameters (e.g., temperature, stoichiometry, solvent polarity). For example, fractional factorial designs can minimize the number of trials while accounting for interactions between variables . Additionally, computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing experimental time . Validate purity via HPLC or NMR, referencing safety data sheets for handling precautions .

Q. What safety protocols are essential when handling 3-Chloro-2-(piperidin-1-yl)aniline hydrochloride in laboratory settings?

  • Methodological Answer : Adhere to GHS-based guidelines:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Emergency Response : For skin contact, immediately rinse with water; for ingestion, seek medical attention and provide SDS .
  • Storage : Store in sealed containers at controlled temperatures (e.g., -20°C for analogs ).

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Combine NMR spectroscopy (¹H/¹³C) to confirm piperidine and aniline substituents, HPLC-MS for purity assessment, and FT-IR to verify functional groups (e.g., C-Cl bonds). Cross-reference with canonical SMILES or InChI keys from chemical databases (e.g., PubChem ) to validate structural matches.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3-Chloro-2-(piperidin-1-yl)aniline hydrochloride in novel reactions?

  • Methodological Answer : Employ density functional theory (DFT) to calculate reaction energetics and transition states. For example, simulate nucleophilic substitution at the chloro-aniline site to assess leaving-group behavior. Integrate cheminformatics tools (e.g., ICReDD’s reaction path search ) to prioritize experimental conditions. Validate predictions with kinetic studies (e.g., rate constant measurements under varying pH).

Q. What strategies resolve contradictions in stability data for piperidine-containing hydrochlorides under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) to monitor degradation products via LC-MS. Analyze hygroscopicity using dynamic vapor sorption (DVS) and correlate with crystallinity (via XRD). For analogs like 3-methyl PCP hydrochloride, long-term stability (>5 years) is achievable at -20°C , suggesting similar protocols for the target compound.

Q. How can researchers address solubility challenges during in vitro bioactivity assays?

  • Methodological Answer : Screen co-solvents (e.g., DMSO-water mixtures) using phase diagrams to identify solubility thresholds. For piperidine derivatives, protonation at acidic pH may enhance aqueous solubility. Alternatively, formulate as nanocrystals via anti-solvent precipitation, referencing particle technology advancements .

Q. What mechanistic insights explain the compound’s potential as a pharmacophore in CNS drug discovery?

  • Methodological Answer : Perform molecular docking to evaluate interactions with targets like sigma receptors or monoamine transporters. Compare with structurally related arylcyclohexylamines (e.g., 3-methyl PCP ) to hypothesize binding modes. Validate with in vitro receptor-binding assays (e.g., radioligand displacement) and ADMET profiling.

Data Contradiction Analysis

Q. How should researchers interpret conflicting toxicity data across different analogs of piperidine hydrochlorides?

  • Methodological Answer : Apply multivariate analysis to isolate variables (e.g., substituent electronegativity, logP). For example, acute oral toxicity (H302) in 3-(2-chlorophenyl)pyrrolidine HCl may differ from less halogenated analogs due to metabolic stability. Cross-reference in vivo studies with computational toxicity predictions (e.g., ProTox-II) to prioritize analogs for further testing.

Experimental Design Considerations

Q. What factorial design approaches are optimal for studying substituent effects on the compound’s physicochemical properties?

  • Methodological Answer : Use a full factorial design to evaluate variables like halogen substitution (Cl vs. F) or piperidine ring modifications. For example, vary the chloro-aniline position and measure impacts on logD or pKa. Analyze interactions using ANOVA, ensuring replication to account for experimental noise .

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